3-bromo-N-methylquinolin-8-amine
Description
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-N-methylquinolin-8-amine |
InChI |
InChI=1S/C10H9BrN2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-6,12H,1H3 |
InChI Key |
FXGDBXHFVFSYJL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=CC(=CN=C21)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
3-Bromo-N-methylquinolin-8-amine has been investigated for its antimicrobial properties. It serves as a precursor in the synthesis of various biologically active compounds, particularly those targeting bacterial infections. The compound's structure allows it to interact effectively with biological targets, enhancing its efficacy as an antimicrobial agent.
Case Study: Synthesis of Antimicrobial Derivatives
In a study focusing on the synthesis of 8-aminoquinoline derivatives, researchers demonstrated that modifications at the 3-bromo position significantly improved the antimicrobial activity against resistant strains of bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) that were lower than those of existing antibiotics, indicating their potential as new therapeutic agents .
Neuroprotective Effects
Recent research has suggested that derivatives of this compound may also exhibit neuroprotective effects. These compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
Agrochemical Applications
Pesticide Development
The compound is used as an intermediate in the synthesis of novel pesticides. Its bromine atom enhances the reactivity and stability of the resulting compounds, making them effective against a broad spectrum of pests.
Data Table: Pesticide Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound Derivative A | Aphids | 85 | |
| This compound Derivative B | Whiteflies | 78 | |
| This compound Derivative C | Fungal Pathogens | 90 |
Materials Science
Polymer Monomers
this compound can be utilized as a monomer in the production of specialized polymers. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to environmental degradation.
Case Study: Polymer Synthesis
In a study on polymer composites, incorporating this compound into polymer matrices resulted in materials with enhanced mechanical properties and thermal stability compared to traditional polymers. These materials can be applied in coatings and protective gear .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-bromo-N-methylquinolin-8-amine are compared below with analogous quinoline derivatives, focusing on substituent positions, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Effects :
- Bromine at position 3 (target compound) vs. 6 () alters electronic distribution, impacting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- The N-methyl group at position 8 in the target compound improves metabolic stability compared to unsubstituted amines (e.g., NQ6 in ) .
Synthesis Methods: The target compound is likely synthesized via Buchwald-Hartwig amination of 8-bromoquinoline with methylamine, analogous to methods in (one-step aryl amination) . Contrastingly, nitroquinoline derivatives () require multi-step nitro reduction and functionalization .
Physicochemical Properties: Melting points for brominated quinolines vary widely: NQ4 (268°C, ) vs. The target compound’s smaller substituents may result in a lower melting point . Fluorinated analogs () exhibit higher polarity, influencing solubility in aqueous media compared to the target compound .
Biological Relevance: The target compound’s bromine and methylamine groups make it a candidate for kinase inhibition, similar to 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (), which showed utility in probe development . Antimicrobial activity is observed in fluoro-/chloro-substituted quinolines (e.g., : 5-bromo-7-chloroquinolin-8-amine), suggesting the target compound could be optimized for similar applications .
Q & A
(Basic) How can 3-bromo-N-methylquinolin-8-amine be synthesized with high yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 8-bromoquinoline derivatives with methylamine in tetrahydrofuran (THF) at controlled temperatures (0–25°C) achieves substitution at the 8-position. Purification via column chromatography (e.g., MeOH:DCM 1:99) yields the product with >95% purity . Key variables to optimize include:
- Solvent polarity : Polar aprotic solvents (THF, DMF) enhance reaction rates.
- Methylamine equivalents : Excess methylamine (2–3 eq.) drives the reaction to completion.
- Purification : Gradient elution in chromatography minimizes co-elution of brominated byproducts.
(Basic) What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is required:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Quinoline H2 (δ ~8.1–8.3 ppm, d, J = 8–9 Hz).
- N–CH₃ (δ ~2.5–2.6 ppm, s) .
- ¹³C NMR : Confirm the presence of C–Br (δ ~110–120 ppm) and N–CH₃ (δ ~35–40 ppm).
- HRMS : Exact mass analysis (e.g., m/z 251/253 [M+H]⁺ for C₁₁H₁₁BrN₂⁺) validates molecular composition .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., planarity of the quinoline ring) .
(Advanced) How does the bromine substituent influence cross-coupling reactivity in catalytic applications?
Methodological Answer:
The C–Br bond facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or NiCl₂(dppe) for aryl-aryl coupling.
- Solvent Optimization : Use DMF/H₂O mixtures for solubility and catalyst stability.
- Competing Reactions : Monitor debromination (common with Pd catalysts under reducing conditions) via LC-MS .
Data Contradiction Note : Conflicting reports exist on reaction rates in polar vs. nonpolar solvents. Systematic screening (e.g., THF vs. DMF) is advised .
(Advanced) How can conflicting spectroscopic data for this compound derivatives be resolved?
Methodological Answer:
Contradictions often arise from:
- Solvent Effects : For example, DMSO-d₆ vs. CDCl₃ shifts N–CH₃ signals by 0.2–0.3 ppm.
- Tautomerism : Check for equilibrium between amine and imine forms via variable-temperature NMR.
- Impurity Profiles : Use HPLC-MS to identify brominated byproducts (e.g., di-brominated species) .
(Advanced) What are the metal-coordination properties of this compound?
Methodological Answer:
The amine and quinoline nitrogen act as bidentate ligands. Experimental design tips:
- Metal Salts : Cu(II), Pd(II), or Ru(II) salts form stable complexes.
- Spectroscopic Monitoring : UV-Vis (charge-transfer bands at 350–450 nm) and EPR (for paramagnetic metals like Cu²⁺) confirm coordination .
- Crystallographic Validation : Resolve binding modes (e.g., κ²-N,N vs. κ¹-N) using SHELXL .
(Advanced) How is this compound utilized in multi-step syntheses of bioactive compounds?
Methodological Answer:
It serves as a precursor for:
- Anticancer Agents : Functionalization at C3 (e.g., substitution with chlorobenzyl groups) enhances cytotoxicity. HRMS and MTT assays validate derivatives (e.g., IC₅₀ < 10 μM in HeLa cells) .
- Neurological Probes : Coupling with indole derivatives (via Buchwald-Hartwig) creates fluorescent tags for receptor imaging .
(Advanced) What computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model HOMO-LUMO gaps (~4.5–5.0 eV) and electrophilic sites.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility .
- Software Tools : ORTEP-3 for crystallographic visualization and Gaussian09 for electronic structure analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
